molecular formula C19H31N7O10S3 B14200746 L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-aspartic acid CAS No. 918412-64-3

L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-aspartic acid

Cat. No.: B14200746
CAS No.: 918412-64-3
M. Wt: 613.7 g/mol
InChI Key: MADGQNBJZQTMFF-NAKRPEOUSA-N
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Description

L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-aspartic acid is a complex peptide composed of multiple amino acids, including cysteine, glycine, and aspartic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. This method can be more cost-effective and scalable for large quantities.

Chemical Reactions Analysis

Types of Reactions

L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-aspartic acid can undergo various chemical reactions, including:

    Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.

    Substitution: N-hydroxysuccinimide (NHS) esters are often used for amine coupling reactions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of modified peptides with various functional groups.

Scientific Research Applications

L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-aspartic acid has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and disulfide bond formation.

    Medicine: Potential therapeutic applications due to its ability to form stable structures and interact with biological molecules.

    Industry: Used in the development of biosensors and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-aspartic acid involves its ability to form stable secondary and tertiary structures through disulfide bonds. These structures can interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The pathways involved may include redox reactions and protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    L-Cysteinylglycyl-L-cysteine: A shorter peptide with similar disulfide bonding capabilities.

    L-Cysteinylglycyl-L-aspartic acid: Another peptide with potential biological activity.

    L-Cysteine: A single amino acid with significant roles in protein structure and function.

Uniqueness

L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-aspartic acid is unique due to its extended peptide chain and multiple cysteine residues, allowing for complex disulfide bonding patterns. This complexity provides enhanced stability and specificity in its interactions, making it a valuable tool in various scientific and industrial applications.

Properties

CAS No.

918412-64-3

Molecular Formula

C19H31N7O10S3

Molecular Weight

613.7 g/mol

IUPAC Name

(2S)-2-[[2-[[(2R)-2-[[2-[[(2R)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]butanedioic acid

InChI

InChI=1S/C19H31N7O10S3/c20-8(5-37)16(32)21-2-13(28)25-10(6-38)18(34)23-4-14(29)26-11(7-39)17(33)22-3-12(27)24-9(19(35)36)1-15(30)31/h8-11,37-39H,1-7,20H2,(H,21,32)(H,22,33)(H,23,34)(H,24,27)(H,25,28)(H,26,29)(H,30,31)(H,35,36)/t8-,9-,10-,11-/m0/s1

InChI Key

MADGQNBJZQTMFF-NAKRPEOUSA-N

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CS)N)C(=O)O

Canonical SMILES

C(C(C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CS)N)C(=O)O

Origin of Product

United States

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